molecular formula C8H11NaO5S B2827584 4-Ethoxybenzenesulfonic acid sodium salt monohydrate CAS No. 866761-58-2

4-Ethoxybenzenesulfonic acid sodium salt monohydrate

Cat. No.: B2827584
CAS No.: 866761-58-2
M. Wt: 242.22
InChI Key: FKJKDJGWGQTWQF-UHFFFAOYSA-M
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Description

4-Ethoxybenzenesulfonic acid sodium salt monohydrate is a chemical compound with the molecular formula C8H9NaO4S. It is a sodium salt derivative of 4-ethoxybenzenesulfonic acid and is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of ethoxybenzene. The process involves reacting ethoxybenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid group. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of 4-ethoxybenzenesulfonic acid sodium salt monohydrate involves large-scale sulfonation reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzenesulfonic acid sodium salt monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

  • Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of 4-ethoxybenzoic acid.

  • Reduction: Reduction reactions can produce 4-ethoxybenzenesulfonic acid.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Ethoxybenzenesulfonic acid sodium salt monohydrate is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and analytical chemistry.

  • Biology: In biochemical assays and studies involving enzyme inhibition.

  • Medicine: As a potential therapeutic agent in drug development.

  • Industry: In the production of dyes, detergents, and other chemical products.

Mechanism of Action

4-Ethoxybenzenesulfonic acid sodium salt monohydrate is similar to other sulfonic acid derivatives, such as 4-methoxybenzenesulfonic acid sodium salt and 4-hydroxybenzenesulfonic acid sodium salt. it is unique in its ethoxy group, which imparts distinct chemical and physical properties. These differences can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • 4-Methoxybenzenesulfonic acid sodium salt

  • 4-Hydroxybenzenesulfonic acid sodium salt

  • 4-Nitrobenzenesulfonic acid sodium salt

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Properties

IUPAC Name

sodium;4-ethoxybenzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S.Na.H2O/c1-2-12-7-3-5-8(6-4-7)13(9,10)11;;/h3-6H,2H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJKDJGWGQTWQF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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